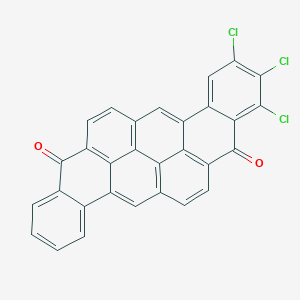

Trichloropyranthrene-8,16-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trichloropyranthrene-8,16-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of three chlorine atoms attached to the pyranthrenedione core, which significantly influences its chemical behavior and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Trichloropyranthrene-8,16-dione typically involves the chlorination of pyranthrenedione under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions, including temperature and solvent, are optimized to ensure the selective introduction of chlorine atoms at the desired positions on the pyranthrenedione ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions: Trichloropyranthrene-8,16-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with various functional groups replacing the chlorine atoms.

Aplicaciones Científicas De Investigación

Trichloropyranthrene-8,16-dione (TCPD) is a synthetic compound that has garnered attention for its unique chemical properties and potential applications across various fields. This article explores the scientific research applications of TCPD, highlighting its roles in materials science, organic chemistry, and environmental studies.

Structure

The molecular structure of TCPD can be represented as follows:

This structure indicates the presence of two carbonyl groups (C=O) that are essential for its reactivity in chemical reactions.

Organic Synthesis

TCPD as a Building Block

TCPD serves as a vital building block in organic synthesis. Its reactive carbonyl groups facilitate various transformations, including:

- Condensation Reactions : TCPD can undergo condensation reactions with amines and other nucleophiles to form more complex organic molecules.

- Diels-Alder Reactions : The compound's stability allows it to participate in Diels-Alder reactions, leading to the formation of cyclohexene derivatives.

Case Study: Synthesis of Functionalized Pyranthrenes

Research has demonstrated the utility of TCPD in synthesizing functionalized pyranthrenes, which are valuable in developing organic semiconductors and photovoltaic materials. For instance, a study reported the successful synthesis of a series of pyranthrenes using TCPD as a precursor, showcasing its versatility in producing compounds with tailored electronic properties .

Photophysical Properties

Fluorescent Materials

TCPD exhibits strong fluorescence properties, making it suitable for applications in optoelectronics. Its ability to emit light upon excitation is leveraged in:

- Fluorescent Dyes : TCPD derivatives are explored as fluorescent dyes in biological imaging due to their high quantum yields.

- Organic Light Emitting Diodes (OLEDs) : The compound's photophysical characteristics make it a candidate for use in OLED technology, enhancing device efficiency and color purity.

Research Findings

A study highlighted that TCPD derivatives showed enhanced fluorescence when incorporated into polymer matrices, indicating potential for use in advanced display technologies .

Environmental Applications

Photodegradation Studies

The environmental impact of chlorinated compounds is significant; thus, understanding the photodegradation pathways of TCPD is crucial. Research has focused on:

- Degradation Mechanisms : Studies have shown that TCPD can undergo photodegradation under UV light, leading to less harmful byproducts. This property is essential for assessing the environmental fate of chlorinated compounds.

- Bioremediation Potential : Investigations into microbial degradation pathways reveal that certain bacteria can metabolize TCPD, suggesting its potential role in bioremediation strategies.

Material Science

Polymer Composites

TCPD's unique properties enable its incorporation into polymer matrices to enhance mechanical and thermal stability. Applications include:

- Composite Materials : Research indicates that adding TCPD to thermoplastic polymers improves their thermal resistance and mechanical strength.

- Nanocomposites : The compound has been used to create nanocomposites with enhanced electrical conductivity, which are valuable in electronic applications.

Mecanismo De Acción

The mechanism of action of Trichloropyranthrene-8,16-dione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparación Con Compuestos Similares

8,16-Pyranthrenedione: The non-chlorinated parent compound.

8,16-Pyranthrenedione, dichloro-: A derivative with two chlorine atoms.

8,16-Pyranthrenedione, tetrachloro-: A derivative with four chlorine atoms.

Uniqueness: Trichloropyranthrene-8,16-dione is unique due to the specific positioning and number of chlorine atoms, which impart distinct chemical and physical properties

Propiedades

Número CAS |

1324-34-1 |

|---|---|

Fórmula molecular |

C30H11Cl3O2 |

Peso molecular |

509.8 g/mol |

Nombre IUPAC |

1,2,3-trichloropyranthrene-8,16-dione |

InChI |

InChI=1S/C30H11Cl3O2/c31-21-11-20-19-10-13-5-7-16-24-18(14-3-1-2-4-15(14)29(16)34)9-12-6-8-17(25(19)23(12)22(13)24)30(35)26(20)28(33)27(21)32/h1-11H |

Clave InChI |

TYXGVROLOQMZIC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Cl)Cl)Cl |

SMILES canónico |

C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Cl)Cl)Cl |

Key on ui other cas no. |

1324-34-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.